

Aspochalasin A CAS number and chemical properties

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Compound of Interest		
Compound Name:	Aspochalasin A	
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Technical Guide to Aspochalasin I

Reference Note: This document focuses on Aspochalasin I, as "**Aspochalasin A**" is not a standard designation in scientific literature. It is presumed that inquiries regarding **Aspochalasin A** refer to this closely related and well-documented compound.

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Aspochalasin I, a mycotoxin belonging to the cytochalasan family, which is produced by various species of the Aspergillus fungus. This document collates essential chemical properties, biological activities, and relevant experimental methodologies.

Core Chemical Properties and Identification

Aspochalasin I is a complex macrocyclic compound characterized by a highly substituted isoindole ring fused to a larger macrocycle. Its identity and fundamental properties are summarized below.



Property	Value	Source(s)
CAS Number	670225-69-1	[1][2]
Molecular Formula	C24H35NO5	[2][3]
Molecular Weight	417.55 g/mol	[1]
Appearance	Yellow solid	[1]
Solubility	Soluble in DMSO, Methanol, and Ethanol	[1]
Melting Point	Data not available; may decompose upon heating.	
Boiling Point	Data not available; expected to decompose at high temperatures.	

Biological Activity and Mechanism of Action

Aspochalasins, as a class, exhibit a wide range of biological effects, including cytostatic, cytotoxic, antibacterial, and antiviral activities[4]. The primary mechanism of action for cytochalasans is the disruption of actin filament function, which impacts cellular processes like motility, division, and signaling[4].

Inhibition of Melanogenesis

A notable biological activity of Aspochalasin I is its ability to inhibit melanogenesis without significant cytotoxicity at effective concentrations[1][5].

- Activity: Aspochalasin I was found to potently inhibit melanin synthesis in Mel-Ab mouse melanocytes with an IC₅₀ value of 22.4 μM[1][5].
- Mechanism: The compound inhibits cell-based tyrosinase activity in a dose-dependent manner[3]. Tyrosinase is the rate-limiting enzyme in the melanin synthesis pathway. While the direct upstream signaling target has not been definitively elucidated for Aspochalasin I, the general pathway for melanogenesis involves the activation of the Microphthalmiaassociated Transcription Factor (MITF), a master regulator of melanogenic genes, including



tyrosinase. This pathway is often mediated by cAMP, Protein Kinase A (PKA), and the cAMP response element-binding protein (CREB)[6][7][8]. It is proposed that Aspochalasin I exerts its effect by down-regulating the expression or activity of MITF, subsequently leading to reduced tyrosinase levels and melanin production[3][9].

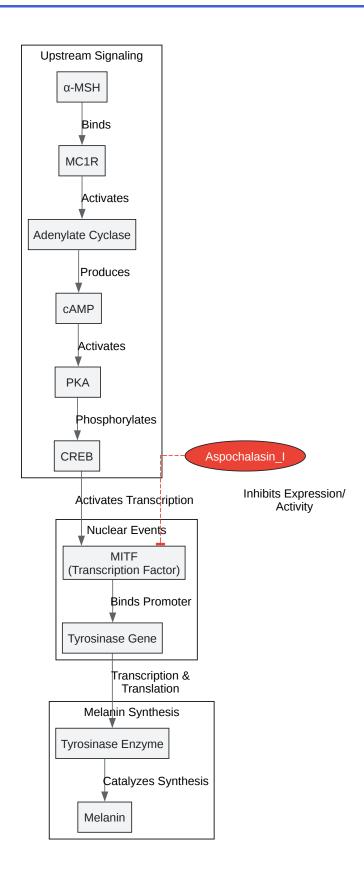
Cytotoxic and Anti-proliferative Effects

Like other aspochalasins, Aspochalasin I has been evaluated for its cytotoxicity against various cancer cell lines. It has been reported to exhibit weak to moderate cytotoxicity against NCI-H460 (lung), MCF-7 (breast), and SF-268 (central nervous system) cancer cell lines[10].

Signaling and Biosynthetic Pathways Proposed Signaling Pathway for Melanogenesis Inhibition

The following diagram illustrates the proposed mechanism by which Aspochalasin I inhibits melanin synthesis. It is hypothesized to interfere with the signaling cascade that leads to the transcription of key melanogenic enzymes.





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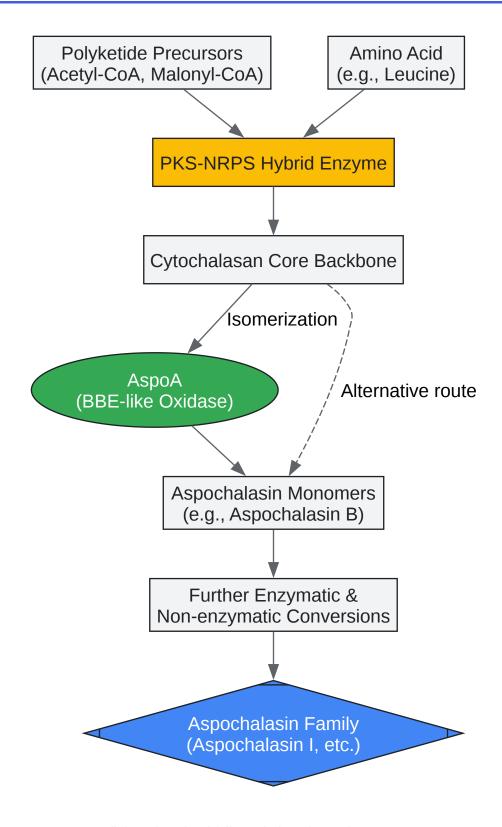
Proposed mechanism of melanogenesis inhibition by Aspochalasin I.



Fungal Biosynthetic Pathway

Aspochalasins are synthesized in fungi through a complex pathway involving polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) enzymes. The core backbone is assembled and then undergoes a series of enzymatic modifications, including oxidations and isomerizations, to yield the diverse family of aspochalasin compounds. A key enzyme, the berberine bridge enzyme (BBE)-like oxidase AspoA, acts as a switch to alter the pathways leading to different aspochalasin family members[11].





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Simplified biosynthetic pathway for the aspochalasin family.

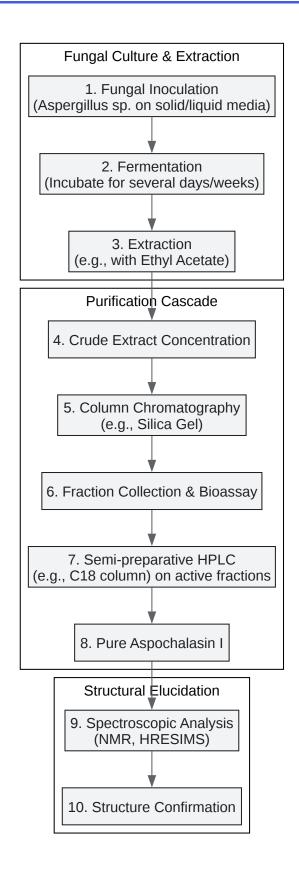
Experimental Protocols



Isolation and Purification of Aspochalasin I

The following is a generalized workflow for the isolation of aspochalasins from fungal cultures, based on methodologies described in the literature[12][13].





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General workflow for the isolation and identification of Aspochalasin I.



Methodology Details:

- Fermentation: Aspergillus species (e.g., Aspergillus flavipes) are cultured on a suitable medium (solid-state rice or liquid broth) to encourage secondary metabolite production[1] [12].
- Extraction: The culture (mycelium and/or broth) is extracted with an organic solvent like ethyl acetate to partition the metabolites[12].
- Initial Fractionation: The crude extract is subjected to column chromatography (e.g., silica
 gel) with a solvent gradient to separate compounds based on polarity[12].
- Bioassay-Guided Fractionation: Fractions are tested for the biological activity of interest (e.g., cytotoxicity or melanogenesis inhibition). Active fractions are selected for further purification.
- High-Performance Liquid Chromatography (HPLC): The active fractions are further purified using semi-preparative reverse-phase HPLC to isolate individual compounds like Aspochalasin I[12].
- Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)[13][14][15].

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard colorimetric assay to determine the cytotoxic effects of Aspochalasin I on a cancer cell line.

Principle: Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol Workflow:

• Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.



- Compound Treatment: Prepare serial dilutions of Aspochalasin I in culture medium. Replace the medium in the wells with the compound dilutions. Include vehicle-only (e.g., DMSO) controls and untreated controls.
- Incubation: Incubate the plate for a specified exposure period (e.g., 48-72 hours).
- MTT Addition: Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 2-4 hours at 37°C.
- Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

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